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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scandium-carbon (Sc-C) binary

phase diagram, focusing on the stable phases, their crystal structures, and the invariant

reactions that govern their formation. The information presented is synthesized from

experimental data and thermodynamic assessments available in the scientific literature.

Detailed experimental protocols for the synthesis and characterization of scandium carbides

are also provided to aid in further research and development.

The Scandium-Carbon Phase Diagram
The Sc-C phase diagram is characterized by the existence of several stable scandium carbide

compounds. The diagram presented here is based on the established work of Velikanova and

others, who have extensively studied this system.

Phases and Crystal Structures
The established stable phases in the scandium-carbon system are scandium metal (Sc),

scandium subcarbide (Sc2C), Sc4C3, Sc3C4, Sc15C19, and scandium monocarbide (ScC).

The crystallographic data for these phases are summarized in the table below.
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Phase Formula
Crystal
System

Space
Group

Pearson
Symbol

Lattice
Parameters
(Å)

α-Sc Sc Hexagonal P6₃/mmc hP2
a = 3.308, c =

5.267

β-Sc Sc Cubic Im-3m cI2 a = 3.73

Scandium

Subcarbide
Sc2C

Rhombohedr

al
R-3m hR18

a = 3.483, c =

17.01

Sc4C3 Cubic I-43d cI56 a = 7.208

Sc3C4 Tetragonal P4/mnc tP70
a = 7.487, c =

15.026

Sc15C19 Tetragonal P4/mnc tP68
a = 7.50, c =

15.00

Scandium

Monocarbide
ScC Cubic Fm-3m cF8 a = 4.45

Invariant Reactions
The invariant reactions in the Sc-C system, which describe the phase transformations at

constant temperature and pressure, are crucial for understanding the solidification and heat

treatment of scandium-carbon alloys. The key invariant points are detailed in the following

table.

Reaction Temperature (°C)
Composition (at. %
C)

Reaction Equation

Peritectic ~1650 ~25 L + Sc2C ↔ Sc4C3

Peritectic ~1780 ~43 L + Sc4C3 ↔ Sc3C4

Eutectic ~1700 ~55 L ↔ Sc3C4 + C

Peritectoid < 1650 ~33.3 Sc + Sc4C3 ↔ Sc2C

Allotropic (Sc) 1337 0 α-Sc ↔ β-Sc
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Note: The exact temperatures and compositions of the invariant reactions can vary slightly

between different literature sources. The values presented here are representative.

Experimental Protocols
The determination of the scandium-carbon phase diagram and the characterization of its

phases rely on a combination of experimental techniques. The following sections provide

detailed methodologies for key experiments.

Synthesis of Scandium-Carbon Alloys
Arc melting is a common technique for synthesizing scandium-carbon alloys due to the high

melting points of the constituent elements.

Starting Materials: High-purity scandium metal (typically >99.9%) and spectrally pure

graphite powder.

Apparatus: A non-consumable tungsten electrode arc furnace with a water-cooled copper

hearth.

Atmosphere: The furnace chamber is first evacuated to a high vacuum (<10⁻⁵ torr) and then

backfilled with a high-purity inert gas, typically argon, to prevent oxidation. This process is

often repeated multiple times.

Procedure:

The scandium and carbon are weighed in the desired stoichiometric ratios and placed on

the copper hearth.

An electric arc is struck between the tungsten electrode and the sample, melting the

constituents.

The sample is typically melted and re-solidified several times, being flipped between each

melting step, to ensure homogeneity.

The melting process is carried out under a direct current of 160-170 A and a voltage of 30-

35 V.[1]
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Post-Melting Treatment: The resulting alloy buttons are often annealed at high temperatures

in a vacuum or inert atmosphere to promote phase equilibrium.

Phase Characterization
XRD is the primary tool for identifying the crystal structures of the phases present in the

synthesized alloys.

Apparatus: A powder X-ray diffractometer.

Radiation Source: Commonly used sources include Cu Kα (λ = 1.5406 Å) or Mo Kα radiation.

A monochromator is often used to filter out Kβ radiation.

Sample Preparation: The alloy samples are crushed into a fine powder (typically < 50 µm) to

ensure random orientation of the crystallites. The powder is then mounted on a sample

holder.

Data Collection:

2θ Scan Range: A wide angular range is typically scanned, for example, from 20° to 100°.

Step Size: A small step size, such as 0.02°, is used for high-resolution data.

Dwell Time: The time spent at each step (e.g., 1-2 seconds) is adjusted to obtain good

signal-to-noise ratio.

Data Analysis: The resulting diffraction patterns are analyzed by comparing the peak

positions and intensities to standard diffraction databases (e.g., the Powder Diffraction File -

PDF) to identify the phases present. Rietveld refinement can be used for quantitative phase

analysis and to refine lattice parameters.

Metallographic examination reveals the microstructure of the alloys, including the morphology,

distribution, and grain size of the different phases.

Sample Preparation:

Sectioning: A representative cross-section of the alloy is cut using a low-speed diamond

saw to minimize deformation.
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Mounting: The sample is mounted in a polymer resin (e.g., epoxy) for ease of handling

during grinding and polishing.

Grinding: The mounted sample is ground using a series of progressively finer silicon

carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant. The sample

is rotated 90° between each grinding step.

Polishing: The ground sample is polished using diamond pastes of decreasing particle size

(e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth. A final polishing step with a colloidal silica

suspension may be used to obtain a mirror-like finish.

Etching: To reveal the microstructure, the polished surface is chemically etched. A suitable

etchant for scandium and its alloys is a dilute solution of nitric acid in ethanol (Nital).[2] The

etching time is typically a few seconds to a minute, depending on the alloy composition and

the desired level of detail. After etching, the sample is rinsed with water and alcohol and

dried.

Microscopy: The etched surface is then examined using an optical microscope or a scanning

electron microscope (SEM) to observe the microstructure.

DTA is used to determine the temperatures of phase transitions, such as melting, eutectic, and

peritectic reactions.

Apparatus: A differential thermal analyzer.

Procedure:

A small, known weight of the sample is placed in a crucible (e.g., alumina or tungsten). An

inert reference material (e.g., alumina) is placed in an identical crucible.

The sample and reference are heated at a constant rate in a controlled atmosphere (e.g.,

flowing argon).

The temperature difference between the sample and the reference is recorded as a

function of the sample temperature.
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Endothermic or exothermic events, corresponding to phase transitions in the sample, are

detected as deviations from the baseline in the DTA curve.

Visualization of the Scandium-Carbon System
The following diagram illustrates the key phases and their relationships within the scandium-

carbon system.
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Caption: Key phases and reactions in the Scandium-Carbon system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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